![molecular formula C18H16Br2N2O B13883692 1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)
1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure substituted with a 2,7-dibromocarbazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Carbazole Derivative: The starting material, 2,7-dibromocarbazole, is synthesized through bromination of carbazole.
Alkylation: The 2,7-dibromocarbazole is then alkylated with an appropriate alkyl halide to introduce the ethyl linker.
Cyclization: The alkylated product undergoes cyclization with a suitable amine to form the pyrrolidin-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine substituents.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atoms.
Aplicaciones Científicas De Investigación
1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one: This compound is unique due to the presence of both the dibromocarbazole and pyrrolidin-2-one moieties.
Pyrrolidin-2-one Derivatives: Compounds like pyrrolidin-2-one and its various substituted derivatives are structurally similar but may lack the dibromocarbazole group.
Carbazole Derivatives: Compounds such as 2,7-dibromocarbazole share the carbazole core but differ in the additional functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H16Br2N2O |
|---|---|
Peso molecular |
436.1 g/mol |
Nombre IUPAC |
1-[2-(2,7-dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H16Br2N2O/c19-12-3-5-14-15-6-4-13(20)11-17(15)22(16(14)10-12)9-8-21-7-1-2-18(21)23/h3-6,10-11H,1-2,7-9H2 |
Clave InChI |
GKCHUCYGHMTOML-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CCN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


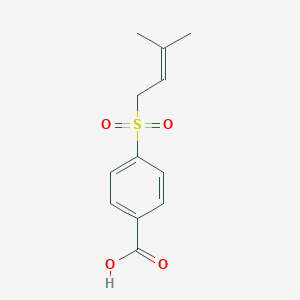
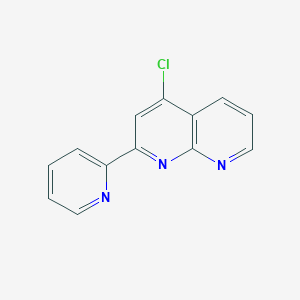
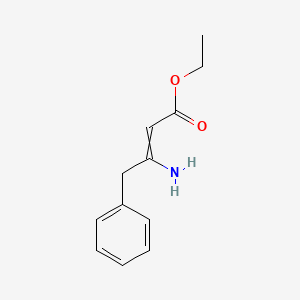

![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)
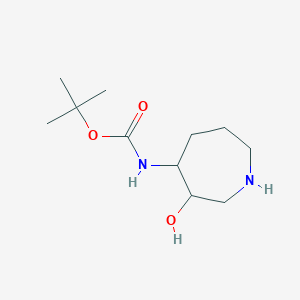

![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)

![2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine](/img/structure/B13883636.png)
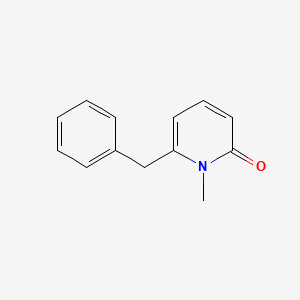
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13883648.png)


